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Compound of Interest

4-(2-Methoxyethyl)piperazine-1-
Compound Name:

carbaldehyde
CAS No.: 206862-55-7
Cat. No.: B3368242

Get Quote

Executive Summary

Compound: 4-(2-Methoxyethyl)piperazine-1-carbaldehyde Role: Key synthetic intermediate
in the manufacturing of FLT3/AXL inhibitors (e.qg., Gilteritinib). Physical State: Viscous oil to low-
melting solid (Ambient). Critical Attribute: pH-dependent solubility switch driven by the N4-
tertiary amine.

This technical guide provides a comprehensive analysis of the solubility profile of 4-(2-
Methoxyethyl)piperazine-1-carbaldehyde. Designed for process chemists and formulation
scientists, this document moves beyond static data points to explore the mechanistic solubility
behaviors—specifically the interplay between solvent polarity, hydrogen bonding capability, and
pH manipulation—that drive efficient extraction and purification strategies.

Part 1: Physicochemical Characterization &
Structure-Property Relationships
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To master the solubility of this compound, one must first deconstruct its molecular architecture.
The molecule consists of three distinct functional domains, each dictating its affinity for specific
solvent classes.

Structural Domains

e Domain A: The Formyl Group (N-CHO):
o Nature: Polar, non-basic amide-like character.

o Effect: Increases solubility in polar aprotic solvents (DMSO, DMF) and water. Reduces the
basicity of the N1 nitrogen significantly compared to the parent piperazine.

o Domain B: The Piperazine Core:
o Nature: Semi-rigid, lipophilic scaffold.

o Effect: Provides baseline solubility in chlorinated solvents (DCM, Chloroform) and
moderate polarity ethers.

e Domain C: The 2-Methoxyethyl Tail:
o Nature: Flexible ether linkage with a terminal tertiary amine (N4).

o Effect: The ether oxygen acts as a hydrogen bond acceptor, enhancing water and alcohol
solubility. The N4 nitrogen is the solubility switch—it is protonatable (pKa = 8.5-9.0),
allowing the molecule to transition from lipophilic (neutral) to hydrophilic (cationic) based
on pH.

Predicted vs. Observed Solubility Profile

Based on structural analogs (e.g., 1-(2-methoxyethyl)piperazine and 4-(2-
hydroxyethyl)piperazine-1-carbaldehyde), the following solubility profile is established for the
neutral species at 25°C.

Table 1: Solubility Profile in Organic Solvents
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Representative . . Process
Solvent Class Solubility Rating o
Solvent Implication
) Dichloromethane ) Primary extraction
Chlorinated High (>100 mg/mL)
(DCM) solvent.

Excellent for
_ homogeneous
Alcohols Methanol, Ethanol High (>100 mg/mL) )
reactions; poor for

extraction.

Good for high-temp
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) reactions; difficult to

remove.

Viable green
Ethers THF, 2-MeTHF High (>50 mg/mL) alternative to DCM for
extraction.

Potential

recrystallization
Esters Ethyl Acetate (EtOAC) Moderate ) )

solvent (if solid) or

anti-solvent.

Ideal anti-solvent for
Hydrocarbons Hexane, Heptane Low / Insoluble oiling out or
precipitation.

Miscible due to H-
Aqueous Water (pH 7) High bonding; requires
salting out to extract.

Part 2: The pH-Dependent "Solubility Switch"

The most critical operational parameter for this compound is pH. Unlike neutral organic
molecules, 4-(2-Methoxyethyl)piperazine-1-carbaldehyde can be reversibly toggled between
agqueous and organic phases.

Mechanism[1]
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e Acidic Conditions (pH < 4):
o The N4 nitrogen is protonated (
).
o Result: The molecule becomes an ionic salt.
o Solubility:
mg/mL in Water; Insoluble in DCM/Heptane.
e Basic Conditions (pH > 10):
o The N4 nitrogen is deprotonated (Neutral free base).
o Result: The molecule exhibits organic character.[1][2][3]
o Solubility: High in DCM/EtOAc; Moderate partition coefficient (

) allows extraction from water.

Process Application: Purification Strategy

This behavior enables a "Wash-Extract" purification protocol without chromatography:

e Acid Wash: Dissolve crude mixture in dilute HCI. Impurities that are non-basic (neutral
organics) remain in the organic wash layer and are discarded. The target stays in the
agueous phase.

o Base Release: Basify the aqueous phase (pH > 11) using NaOH. The target oils out or
becomes extractable.

o Extraction: Extract the now-neutral target into DCM or 2-MeTHF.

Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for regulatory filing.
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e Preparation: Weigh 500 mg of 4-(2-Methoxyethyl)piperazine-1-carbaldehyde into a 20 mL
scintillation vial.

o Addition: Add the target solvent in 100 puL increments while maintaining the vial at 25°C in a
thermomixer block.

e Observation: Vortex for 5 minutes after each addition.
o Endpoint: Clear solution with no turbidity.

e Calculation:
(mg/mL).

 Validation: If the solution remains cloudy after 5 mL solvent addition, filter the supernatant,
evaporate to dryness, and weigh the residue to determine saturation limit.

Protocol B: Partition Coefficient () Screening

Use this to optimize extraction efficiency.

Dissolve 100 mg of compound in 5 mL of pH 10 aqueous buffer.

Add 5 mL of organic solvent (e.g., DCM, EtOAc, MTBE).

Shake vigorously for 20 minutes; allow phases to separate.

Analyze both phases via HPLC-UV (210 nm) or LC-MS.

Calculate distribution ratio

Part 4: Visualization of Extraction Workflow

The following diagram illustrates the logical decision tree for isolating 4-(2-
Methoxyethyl)piperazine-1-carbaldehyde from a crude reaction mixture, leveraging its
solubility profile.
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Caption: Acid-Base extraction strategy leveraging the pH-dependent solubility switch of the N4-
piperazine nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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